molecular formula C22H21ClN4O2 B11154139 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11154139
M. Wt: 408.9 g/mol
InChI Key: QQRFETWBILDMDN-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. For the specific compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide, the synthesis would likely involve the following steps:

Industrial Production Methods

Industrial production of such complex organic compounds typically involves multi-step synthesis in a controlled environment. The process would include:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets in the body. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both acetylamino and chloro groups. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H21ClN4O2/c1-14(28)26-20-3-2-4-21-17(20)8-10-27(21)13-22(29)24-9-7-15-12-25-19-6-5-16(23)11-18(15)19/h2-6,8,10-12,25H,7,9,13H2,1H3,(H,24,29)(H,26,28)

InChI Key

QQRFETWBILDMDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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